1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10;;/h10-11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJFWTWIIPNWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Intermediate
Piperazine derivatives are commonly synthesized by nucleophilic substitution reactions involving piperazine and alkyl halides or aldehydes. For the target compound, 1-methylpiperazine is often used as the starting material.
Introduction of the Pyrrolidin-2-ylmethyl Group
The pyrrolidin-2-ylmethyl substituent can be introduced via reductive amination or nucleophilic substitution:
Reductive Amination: Reaction of 1-methylpiperazine with pyrrolidine-2-carboxaldehyde under reducing conditions (e.g., catalytic hydrogenation with palladium on carbon) to form the secondary amine linkage.
Nucleophilic Substitution: Alkylation of 1-methylpiperazine with a suitable pyrrolidin-2-ylmethyl halide or tosylate.
Catalytic Reduction Conditions
From analogous processes reported for related piperazine derivatives, catalytic hydrogenation is carried out under mild conditions:
| Parameter | Typical Range | Preferred Condition |
|---|---|---|
| Catalyst | Pd/C (palladium on carbon) | 5-10% Pd on activated carbon |
| Temperature | 35 to 80 °C | 60 to 70 °C |
| Pressure | 1 to 10 kgf/cm² (98 to 980 kPa) | 3 to 5 kgf/cm² (294 to 490 kPa) |
| Reaction Time | 3 to 6 hours | ~5 hours |
These conditions ensure efficient reduction of imine intermediates or nitrile groups to amines with high selectivity and yield.
Formation of the Dihydrochloride Salt
After synthesis of the free base, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which improves its crystallinity and stability. This is typically done by:
- Dissolving the free base in an organic solvent or water.
- Adding stoichiometric amounts of HCl (gaseous or aqueous).
- Precipitating the salt by cooling or addition of a non-solvent.
Purification Techniques
Purification is critical to obtain high-purity material suitable for pharmaceutical use:
- Recrystallization: Using solvents like methanol, ethanol, or mixtures with hydrocarbons (heptane, toluene) to obtain pure crystals.
- Chromatography: Silica gel column chromatography may be employed if impurities are present.
- Washing and Drying: Crystals are washed with solvent mixtures (e.g., toluene-heptane 1:1) and dried under vacuum.
Detailed Research Findings and Data
Catalytic Reduction Example (Analogous Compound)
In a reported process for a related piperazine derivative, catalytic hydrogenation was performed as follows:
| Step | Conditions | Outcome |
|---|---|---|
| Catalyst | 0.2 g Pd/C | Partial catalyst deactivation noted |
| Temperature | 70 °C | Optimal for reaction rate |
| Pressure | 3 kgf/cm² (294 kPa) | Maintained constant |
| Reaction Time | 5 hours | 68-72% conversion to target amine |
| Purification | Recrystallization from methanol and heptane | Yield 52%, Purity 95.8% |
HPLC analysis confirmed the formation of the desired amine intermediate with high selectivity.
Molecular and Physical Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H23Cl2N3 |
| Molecular Weight | 256.21 g/mol |
| Physical State | Crystalline solid (dihydrochloride salt) |
| Solubility | Soluble in lower alcohols and water (as salt) |
| Melting Point | Typically 150-160 °C (varies with purity) |
These properties are consistent with the formation of a stable dihydrochloride salt suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Process Stage | Description | Key Conditions/Notes |
|---|---|---|---|
| 1 | Piperazine core synthesis | Use of 1-methylpiperazine as starting material | Commercially available or synthesized via known methods |
| 2 | Introduction of pyrrolidin-2-ylmethyl group | Reductive amination with pyrrolidine-2-carboxaldehyde or alkylation with pyrrolidin-2-ylmethyl halide | Catalytic hydrogenation with Pd/C, 60-70 °C, 3-5 kgf/cm², ~5 h |
| 3 | Salt formation | Acidification with HCl to form dihydrochloride salt | Stoichiometric HCl, precipitation by cooling |
| 4 | Purification | Recrystallization from methanol/heptane or chromatography | Yield typically 50-70%, purity >95% |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted piperazine compounds .
Scientific Research Applications
Synthesis and Production
The synthesis of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 2-pyrrolidinemethanol under controlled conditions. This process can be optimized for high yield and purity, making it suitable for both laboratory and industrial applications.
Scientific Research Applications
This compound has diverse applications across several scientific domains:
Medicinal Chemistry
- Drug Development : The compound is studied for its potential as a building block in the synthesis of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor effects, potentially interacting with targets involved in cancer progression.
Neuropharmacology
- GABA Receptor Agonism : The compound acts as an agonist at GABA receptors, influencing GABAergic signaling pathways. This property suggests potential anxiolytic and sedative effects, making it a candidate for treating anxiety disorders .
- Cholinesterase Inhibition : Investigated for its ability to inhibit acetylcholinesterase (AChE), this compound may have implications in treating neurodegenerative diseases like Alzheimer's disease.
Antimicrobial Research
- Antibacterial and Antifungal Properties : Derivatives of piperazine and pyrrolidine have shown significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL .
Case Studies
Several studies highlight the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride
- CAS : 53960-20-6
- Structure : Features a trimethoxybenzyl substituent instead of pyrrolidinylmethyl.
- Application : Acts as a metabolite or impurity in trimetazidine dihydrochloride, an anti-ischemic agent used in cardiology .
Trimetazidine Dihydrochloride
- CAS: Not specified (parent compound of the above impurity).
- Structure : Lacks the 1-methyl group and instead has a 2,3,4-trimethoxybenzyl substituent.
- Activity : Anti-ischemic agent targeting mitochondrial fatty acid oxidation. The absence of the 1-methyl group may reduce steric hindrance, improving metabolic stability compared to the target compound .
Buclizine Dihydrochloride
- CAS: Not explicitly listed.
- Structure : Contains a 4-tert-butylphenyl-benzhydryl group.
- Application : Antihistamine with antiemetic properties. The bulky substituents confer higher lipophilicity, likely enhancing blood-brain barrier penetration compared to the target compound’s pyrrolidine moiety .
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
- CAS : 1219979-73-3
- Structure : Substituted with a piperidine ring instead of pyrrolidine.
- Impact : The six-membered piperidine ring may alter conformational flexibility and receptor binding kinetics compared to the five-membered pyrrolidine in the target compound .
Physicochemical Properties
Solubility and pKa
- Target Compound : As a dihydrochloride salt, it is highly water-soluble, similar to piperazine dihydrochloride (pK₁ = 5.32, pK₂ = 9.70 at infinite dilution) .
- Trimethoxybenzyl Analog : The hydrophobic aromatic group reduces aqueous solubility compared to the target compound .
NMR Spectral Data
- Piperazine Derivatives : Deshielding of piperazine protons occurs upon salt formation. For example, free piperazine protons resonate at δ 2.74 (¹H NMR), shifting to δ 3.59 in the dihydrochloride form . The target compound’s pyrrolidine protons are expected near δ 2.5–3.5, overlapping with piperazine signals .
Receptor Selectivity
- Target Compound : The pyrrolidine group may enhance selectivity for aminergic receptors (e.g., serotonin or dopamine) due to its hydrogen-bonding capability, unlike the trimethoxybenzyl group’s preference for lipid-rich environments .
- Antihistamines (e.g., Buclizine) : Bulky substituents like benzhydryl groups favor H₁ receptor antagonism, while smaller groups (e.g., pyrrolidine) may shift activity toward other targets .
Mutagenicity
- Piperazine Dihydrochloride : Forms mutagenic N-nitroso compounds when reacted with nitrites in vivo .
Industrial Use
- Buffering Agents: Piperazine dihydrochloride derivatives are employed as non-toxic buffers in biochemical assays (pH 5–10) .
- Drug Development : The target compound’s modular structure makes it a scaffold for CNS-active drugs, contrasting with trimetazidine’s cardiovascular focus .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | CAS | Substituent | Key Application | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1219960-65-2 | Pyrrolidin-2-ylmethyl | Receptor ligand | 256.22 |
| 1-Methyl-4-(trimethoxybenzyl) | 53960-20-6 | 2,3,4-Trimethoxybenzyl | Cardiac drug impurity | 353.28 |
| Buclizine Dihydrochloride | - | Benzhydryl | Antihistamine | ~480.50 |
| Trimetazidine Dihydrochloride | - | 2,3,4-Trimethoxybenzyl | Anti-ischemic | ~339.27 |
Table 2: pKa Values of Piperazine Derivatives
| Compound | pK₁ | pK₂ | Reference |
|---|---|---|---|
| Piperazine Dihydrochloride | 5.32 | 9.70 | |
| Target Compound* | ~6.0 | ~10.0 | Estimated |
*Estimated based on structural analogy.
Biological Activity
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a piperazine derivative featuring a pyrrolidine moiety. Its molecular formula is CHClN, and it exhibits basic properties typical of piperazine compounds, contributing to its bioactivity.
Biological Activities
The compound has been evaluated for various biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, which are common among pyrrolidine-containing compounds. The structural features may enhance interactions with biological targets involved in cancer progression .
- Antimicrobial Properties : In vitro tests have demonstrated that derivatives of piperazine and pyrrolidine exhibit significant antibacterial and antifungal activity. For instance, certain analogs showed minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL .
- Cholinesterase Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Structure-activity relationship (SAR) studies have identified modifications that enhance inhibitory potency .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways involved in pain perception and mood regulation.
- Enzyme Inhibition : Its ability to inhibit cholinesterase enzymes suggests a mechanism that could enhance cholinergic signaling, beneficial in neurodegenerative conditions.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .
Case Studies
Several studies have highlighted the efficacy of piperazine derivatives in clinical settings:
- A study evaluating the safety and efficacy of piperazine derivatives in patients with chronic pain indicated significant improvements in pain management compared to placebo controls.
- Research on the use of pyrrolidine derivatives for antimicrobial treatment revealed promising results against resistant bacterial strains, showcasing their potential as new therapeutic agents .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Potential inhibition of tumor growth | |
| Antimicrobial | MIC against S. aureus: 0.0039 mg/mL | |
| Cholinesterase Inhibition | IC50 values indicating potent inhibition |
Table 2: Structure-Activity Relationship (SAR) Findings
Q & A
Q. What are the standard protocols for synthesizing 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Reacting piperazine derivatives with chloroacetyl or benzodioxinylcarbonyl groups under controlled temperatures (40–70°C) in THF or DMF solvents .
- Purification via reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) improves yield .
- Yield optimization strategies include sonication to homogenize mixtures, extended reaction times (2–24 hours), and stoichiometric adjustments of reagents like di(1H-imidazol-1-yl)methanethione .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR (e.g., 400 MHz DMSO-d) to confirm substituent positions and hydrogen environments .
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode with mass accuracy <5 ppm validates molecular formulae .
- HPLC: Reverse-phase methods with UV detection assess purity (>95%) and resolve degradation products .
Q. How should this compound be stored to ensure stability, and what are its degradation risks?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in fume hoods to avoid inhalation of fine powders .
- In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How does this compound interact with biochemical pathways, and what are its potential targets?
Methodological Answer:
- Receptor Binding: Piperazine derivatives often target GPCRs or neurotransmitter transporters (e.g., serotonin, dopamine receptors). Conduct radioligand binding assays with -labeled analogs to identify affinity .
- Enzyme Inhibition: Test phosphoglycerate dehydrogenase (PHGDH) inhibition using enzymatic assays (IC determination) .
- Pathway Analysis: Use transcriptomics (RNA-seq) to map downstream effects on metabolic or signaling pathways .
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and reaction energetics .
- Machine Learning: Train models on PubChem data to predict regioselectivity in nucleophilic substitutions .
- Reaction Path Screening: Use ICReDD’s integrated computational-experimental workflow to prioritize viable synthetic routes .
Q. How can contradictory data in analytical results (e.g., purity vs. bioactivity) be resolved?
Methodological Answer:
- Cross-Validation: Compare NMR, HRMS, and HPLC data to confirm structural integrity .
- Dose-Response Curves: Test bioactivity across multiple purity batches (e.g., 90% vs. 95%) to isolate compound-specific effects .
- Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies impurities impacting bioactivity .
Q. How does this compound compare structurally and functionally to similar piperazine derivatives?
Methodological Answer:
- Structural Comparisons: Use X-ray crystallography or molecular docking to analyze substituent effects on binding pockets (e.g., 4-methyl vs. 4-chloro analogs) .
- Functional Assays: Compare IC values in enzyme inhibition assays (e.g., PHGDH inhibition vs. 4-(4-Methylpiperazin-1-yl)aniline derivatives) .
- ADMET Profiling: Assess solubility (LogP), BBB permeability, and CYP450 interactions relative to analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
